molecular formula C22H23NO4 B6324481 (2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1213943-80-6

(2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B6324481
CAS No.: 1213943-80-6
M. Wt: 365.4 g/mol
InChI Key: VDRHOOVNFURBFF-LJQANCHMSA-N
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Description

(2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound featuring an anthracene moiety, a tert-butyl carbamate group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a tert-butyl carbamate, followed by the introduction of the anthracene moiety through a Friedel-Crafts acylation reaction. The final step involves the hydrolysis of the ester to yield the propanoic acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts acylation step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various types of chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

(2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRHOOVNFURBFF-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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